molecular formula C12H7FN4O2S2 B2934523 5-(((6-fluorobenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 1021229-56-0

5-(((6-fluorobenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No. B2934523
CAS RN: 1021229-56-0
M. Wt: 322.33
InChI Key: MZPGKEDFLUVAGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . The presence of fluorine and the thiazole ring suggests that it might have interesting chemical properties and potential applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazole ring, a fluorine atom, and a dihydropyrimidine ring. The exact structure would depend on the specific arrangement of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could affect its reactivity and the presence of a thiazole ring could influence its acidity .

Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

Compounds with benzothiazole structures have been studied for their potential anti-inflammatory and analgesic effects. The presence of the benzothiazole moiety can contribute to the inhibition of cyclo-oxygenase (COX) pathways, which are involved in the mediation of inflammation and pain . This suggests that our compound could be researched for similar pharmacological activities.

Anti-Tubercular Activity

Benzothiazole derivatives have shown promising results as anti-tubercular agents. They have been synthesized through various methods and evaluated for their activity against Mycobacterium tuberculosis . The compound could be a candidate for further synthesis and testing in this area.

Antimicrobial Effects

The structural similarity to other benzothiazole compounds that exhibit antibacterial activity indicates that this compound may also possess antimicrobial properties. Research has shown that certain benzothiazole derivatives can be effective against bacterial strains, suggesting a potential application for our compound in developing new antibacterial agents .

COX Inhibition for Drug Development

The compound’s potential to inhibit COX enzymes could be leveraged in the development of non-steroidal anti-inflammatory drugs (NSAIDs). By targeting COX-2 while sparing COX-1, it may be possible to create drugs with reduced gastrointestinal side effects compared to traditional NSAIDs .

Molecular Docking Studies

Molecular docking studies are crucial in drug discovery, helping to predict the interaction between a drug candidate and its target. Given the compound’s structure, it could be used in computational models to screen for binding affinities with various proteins, aiding in the identification of potential therapeutic uses .

Green Chemistry Applications

The synthesis of benzothiazole derivatives aligns with the principles of green chemistry, which aims to reduce environmental impact. The compound could be synthesized using eco-friendly methods, contributing to sustainable chemical practices .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its medicinal properties .

properties

IUPAC Name

5-[(E)-(6-fluoro-1,3-benzothiazol-2-yl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN4O2S2/c13-5-1-2-7-8(3-5)21-12(15-7)14-4-6-9(18)16-11(20)17-10(6)19/h1-4H,(H3,16,17,18,19,20)/b14-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRUCQDJSPKNHO-LNKIKWGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)N=CC3=C(NC(=S)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1F)SC(=N2)/N=C/C3=C(NC(=S)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(((6-fluorobenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.